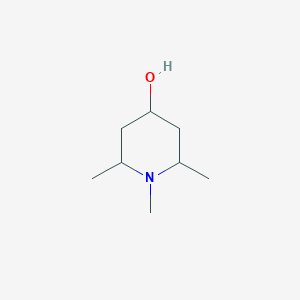

1,2,6-Trimethylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,6-trimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6-4-8(10)5-7(2)9(6)3/h6-8,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYCGIOXRWNPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1,2,6-Trimethylpiperidin-4-ol

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 1,2,6-trimethylpiperidin-4-ol, a significant heterocyclic building block. Due to the limited availability of direct literature on this specific compound, this guide employs a field-proven scientific approach: we will first detail the well-documented chemistry of its close structural analogs, primarily 2,2,6,6-tetramethylpiperidin-4-ol (TAA) and 1,2,2,6,6-pentamethylpiperidin-4-ol. By establishing a firm understanding of the principles governing the synthesis, stereochemistry, reactivity, and spectroscopic behavior of these related hindered amines, we can then extrapolate and infer the expected properties of this compound. This methodology provides researchers and drug development professionals with a robust framework for understanding and utilizing this class of compounds in their work.

Introduction to Sterically Hindered 4-Hydroxypiperidines

The substituted 4-hydroxypiperidine scaffold is a cornerstone in synthetic chemistry, notable for its presence in numerous pharmaceuticals and its role as a versatile intermediate. Within this family, sterically hindered variants, characterized by alkyl substitution at the C2 and C6 positions, possess unique chemical properties that set them apart. This steric bulk dramatically influences the reactivity of the nitrogen atom and imparts significant stability to derived radicals, a feature central to their most prominent application.

The key compounds discussed in this guide are:

-

2,2,6,6-Tetramethylpiperidin-4-ol (TAA, Triacetonamine-ol) : The foundational secondary amine precursor (CAS 2403-88-5).[1] It is a widely used intermediate for the synthesis of Hindered Amine Light Stabilizers (HALS).[2]

-

1,2,2,6,6-Pentamethylpiperidin-4-ol : The N-methylated tertiary amine analog of TAA (CAS 2403-89-6). Its synthesis and spectral properties are well-characterized.[3]

-

This compound : The target molecule of this guide. It features a tertiary amine and methyl groups at the C2 and C6 positions. The reduced steric bulk compared to its tetramethyl analogs suggests potentially different reactivity profiles.

The primary industrial and research interest in these molecules stems from their role as precursors to HALS. HALS are critical additives used to protect polymers from photodegradation. The underlying mechanism involves the formation of stable nitroxide radicals that scavenge the free radicals produced during photo-oxidation.[4]

Stereochemical Considerations

The stereochemistry of the piperidine ring is crucial as it dictates the molecule's three-dimensional shape and, consequently, its biological activity and chemical reactivity. The piperidine ring typically adopts a low-energy chair conformation. For this compound, the relative orientations of the two methyl groups at C2 and C6, and the hydroxyl group at C4, give rise to distinct stereoisomers.

The most stable conformations will seek to minimize steric strain by placing the bulky methyl groups in equatorial positions.

-

cis-Isomer : In the cis isomer, both C2 and C6 methyl groups are on the same face of the ring (e.g., both pointing "up"). In a chair conformation, this would force one methyl group into a high-energy axial position, or the ring would need to twist to accommodate them. However, the most likely stable conformation involves both methyl groups in equatorial positions. The hydroxyl group at C4 can then be either axial or equatorial, with the equatorial position generally being more stable.

-

trans-Isomer : In the trans isomer, the C2 and C6 methyl groups are on opposite faces. This arrangement allows both methyl groups to comfortably occupy equatorial positions in a standard chair conformation, leading to a thermodynamically more stable structure. Again, the C4-hydroxyl group can exist in either an axial or equatorial orientation.

The interplay between the substituents determines the preferred conformation and the relative stability of the isomers. This conformational preference has been shown to significantly influence spectroscopic properties, such as the chemical shifts of hydroxyl protons in NMR spectra of related compounds.[5]

Caption: Conformational isomers of this compound.

Synthesis of Substituted 4-Hydroxypiperidines

The synthesis of these compounds typically begins with the construction of the corresponding piperidone, followed by reduction of the ketone.

General Synthetic Workflow

The common pathway involves the cyclization of readily available starting materials to form a piperidone ring, which is then functionalized. N-alkylation can be performed before or after the ketone reduction.

Caption: General synthetic workflow for N-alkylated hydroxypiperidines.

Experimental Protocol: Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol (TAA-ol)

This protocol is based on a one-pot cascade catalytic reaction starting from acetone and ammonia.[2] Causality: This method is efficient for industrial production as it combines multiple steps (formation of diacetone amine, cyclization with another acetone molecule, and reduction) into a single process, minimizing waste and simplifying operations.

-

Reactor Setup: Charge a high-pressure reactor with acetone, an appropriate organic solvent (e.g., toluene), and a metal chloride catalyst supported on activated carbon (e.g., Palladium chloride).[2]

-

Ammoniation: Slowly introduce ammonia gas into the reactor at a controlled temperature between 20-80 °C. Maintain the reaction for 1-5 hours.

-

Hydrogenation: Following the ammoniation step, introduce hydrogen gas into the reactor. Increase the temperature to 20-180 °C and allow the reaction to proceed for 1-5 hours. This step reduces the intermediate piperidone to the desired piperidinol.

-

Isolation: Cool the reaction mixture to room temperature. The product, 2,2,6,6-tetramethyl-4-piperidinol, will crystallize from the solution.

-

Purification: The white crystalline product can be collected by filtration and purified further by recrystallization if necessary.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of a secondary amine precursor, analogous to the synthesis of 1,2,2,6,6-pentamethylpiperidin-4-ol from TAA-ol.[3] Causality: The Eschweiler-Clarke reaction is a classic and reliable method for methylating amines. It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a reductive amination process that avoids the formation of quaternary ammonium salts.

-

Reaction Mixture: In a round-bottom flask, combine the secondary amine precursor (e.g., TAA-ol, 1.0 eq) with an aqueous solution of formaldehyde (formalin, ~2.0 eq) and formic acid (~1.0 eq).

-

Reflux: Heat the mixture to reflux for several hours (e.g., 7 hours) to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Basification & Extraction: Make the solution basic by adding a strong base like potassium hydroxide (KOH). This deprotonates the product, making it soluble in organic solvents.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether.

-

Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-methylated product.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of these compounds are dictated by their structure. The hydroxyl group allows for hydrogen bonding, influencing melting and boiling points, while the specific arrangement of methyl groups determines the details of their NMR and Mass Spectra.

Physical Properties

| Property | 2,2,6,6-Tetramethyl-4-piperidinol (TAA) | 1,2,2,6,6-Pentamethyl-4-piperidinol |

| CAS Number | 2403-88-5[1] | 2403-89-6 |

| Molecular Formula | C₉H₁₉NO[1] | C₁₀H₂₁NO |

| Molar Mass | 157.25 g/mol [1] | 171.28 g/mol |

| Melting Point | 129-131 °C[1] | 72-76 °C |

| Boiling Point | 212-215 °C[1] | 238 °C |

| Appearance | White crystalline powder[1] | Not specified |

| Water Solubility | 130 g/L (23 °C)[1] | 4.8 g/100 mL (20 °C) |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The key diagnostic peak will be a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretch will appear around 1000-1200 cm⁻¹. The C-N stretch of the tertiary amine in the 1,2,6-trimethyl derivative would be expected in the 1020-1250 cm⁻¹ region.

-

¹H NMR Spectroscopy:

-

Methyl Groups: The protons of the methyl groups will appear as singlets or doublets in the upfield region (δ 1.0-2.5 ppm). The N-CH₃ signal is typically a sharp singlet around δ 2.2-2.3 ppm.[3] The C2 and C6 methyls would likely be doublets due to coupling with the adjacent proton.

-

Ring Protons: The methylene (CH₂) and methine (CH) protons on the piperidine ring will appear as complex multiplets between δ 1.3-2.0 ppm.[3]

-

Carbinol Proton: The proton on the carbon bearing the hydroxyl group (H-C4) will appear as a multiplet further downfield, typically around δ 3.5-4.0 ppm.[3]

-

Hydroxyl Proton: The -OH proton signal is a broad singlet whose chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy:

-

Methyl Carbons: Signals for the methyl carbons will be found in the upfield region (20-40 ppm).[3]

-

Ring Carbons: The CH₂ carbons of the ring will appear around 30-50 ppm, while the substituted C2 and C6 carbons will be further downfield (~50-60 ppm).[3]

-

Carbinol Carbon: The carbon attached to the hydroxyl group (C4) is the most deshielded of the ring carbons, appearing around 60-70 ppm.[3]

-

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry will likely show a molecular ion peak (M⁺). A prominent fragment is often the loss of a methyl group ([M-15]⁺), which is frequently the base peak, as seen in the pentamethyl analog.[3] Other fragmentation pathways would involve cleavage of the piperidine ring.

Key Chemical Reactions and Applications

Reactivity of the 4-Hydroxyl Group

The secondary alcohol at the C4 position undergoes typical alcohol reactions such as esterification and etherification. This functionality is often used to attach the piperidine moiety to other molecules, for instance, in the creation of polymeric HALS or in drug development to modify solubility and pharmacokinetic properties.

Reactivity of the Hindered Amine

The defining feature of this molecular class is the sterically hindered amine. The alkyl groups adjacent to the nitrogen atom prevent it from acting as an effective nucleophile in many reactions (e.g., Sₙ2 substitutions). However, it retains its basicity and can be protonated. The most important reaction of this group is its oxidation to a stable nitroxide radical.

Oxidation to Nitroxide Radicals: The Heart of HALS

The conversion of a hindered amine to its corresponding nitroxide radical is the basis for its use in HALS. These radicals are unusually stable due to the absence of α-hydrogens, which prevents disproportionation, a common decomposition pathway for other free radicals.

Caption: Oxidation of a hindered amine to a nitroxide radical for HALS activity.

This nitroxide radical can trap alkyl radicals (R•) formed during polymer degradation, and the resulting alkoxyamine can further react with peroxy radicals (ROO•) to regenerate the nitroxide radical. This cyclic process allows a small amount of HALS to quench a large number of radicals, providing long-term stabilization.[4]

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from a catalyst-free method for oxidizing 2,2,6,6-tetramethyl-4-piperidinol.[6] Causality: This "green" chemistry approach avoids the use of metal catalysts and produces no undesirable by-products, making it environmentally friendly and simplifying product purification. The elevated temperature provides the necessary activation energy in the absence of a catalyst.

-

Reactor Setup: Charge a reaction vessel with the hindered amine (e.g., TAA-ol).

-

Reagent Addition: While maintaining the temperature between 80-99 °C, continuously add an aqueous solution of hydrogen peroxide (30-50%) over a period of 2-4 hours.

-

Reaction Monitoring: The reaction is typically complete in under 5 hours. Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Isolation: Upon completion, the desired N-oxyl product can be isolated. The specific work-up procedure would depend on the properties of the product (e.g., extraction, crystallization).

Inferred Properties of this compound

By synthesizing the information from its well-studied analogs, we can make informed predictions about the chemical properties of this compound.

-

Structure and Stereochemistry: The key structural difference is the presence of only one methyl group at C2 and C6, compared to the gem-dimethyl groups in TAA. This significantly reduces the steric hindrance around the nitrogen atom and along the "sides" of the ring. The trans isomer, with all three methyl groups and the hydroxyl group in equatorial positions, would be the most thermodynamically stable stereoisomer.

-

Reactivity:

-

The nitrogen atom, being a tertiary amine, is not susceptible to oxidation in the same way as the secondary amine of TAA to form a classic nitroxide radical for HALS. However, related tertiary amines can participate in radical quenching cycles.

-

The reduced steric bulk at C2 and C6 compared to TAA might make the nitrogen slightly more accessible to certain reagents, though it is still considered hindered.

-

The hydroxyl group will exhibit standard secondary alcohol reactivity.

-

-

Spectroscopy: The NMR and MS spectra would follow the patterns described in Section 4.2, but with key differences:

-

¹H NMR: The protons at C2 and C6 would be quartets (coupled to the methyl protons and the adjacent ring protons). The C2 and C6 methyl groups would be doublets.

-

¹³C NMR: The signals for C2 and C6 would be for methine carbons, not quaternary carbons as in TAA.

-

Mass Spec: The molecular ion peak would be at m/z = 157. The fragmentation pattern would likely still show a significant [M-15]⁺ peak.

-

Conclusion

This compound and its related sterically hindered analogs are a fascinating and industrially significant class of molecules. Their chemistry is dominated by the interplay between the piperidine ring conformation, the reactivity of the C4-hydroxyl group, and the unique properties of the hindered amine. While direct data on the title compound is sparse, a thorough understanding of its well-documented precursors and analogs provides a powerful predictive tool for its synthesis, characterization, and application. Their role as building blocks for HALS and other complex molecules ensures that they will remain an area of active interest for researchers in polymer science, materials chemistry, and drug development.

References

-

Ma, N., Li, Y., Zhang, X., Zhang, H., & Wang, J. (2015). An efficient synthesis of cis-2,6-di-(2-quinolylpiperidine) has been developed. PubMed. [Link]

-

Hayashi, Y., Aratake, S., Okano, T., & Kotsuki, H. (2007). Both 2,6-cis- and 2,6-trans-piperidines were prepared from common substrates through organocatalytic aza-Michael reactions. PubMed. [Link]

- Ben Hassen, C., Khemakhem, A., El-Ghozzi, M., & Fourati, N. (2019). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.

- Ciba Specialty Chemicals Corporation. (1997). US Patent 5,654,434A: Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine.

- CN104628626A. (2015). Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

-

Supplementary Material (ESI) for Chemical Communications. (2010). The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 4-Hydroxy-2,2,6,6-tetramethylpiperidine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1,2,2,6,6-pentamethyl-. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2021). 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO). [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethyl-4-piperidone. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidin-1-ol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). 4-Piperidinone, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

-

Rychnovsky, S. D., & Marumoto, S. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry. [Link]

Sources

- 1. 4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. US5654434A - Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine - Google Patents [patents.google.com]

Structural Elucidation and Conformational Analysis of 1,2,6-Trimethylpiperidin-4-ol

Executive Summary

This technical guide details the structural elucidation of 1,2,6-trimethylpiperidin-4-ol , a piperidine derivative exhibiting significant stereochemical complexity. Unlike its achiral analogue (2,2,6,6-tetramethylpiperidin-4-ol), the 1,2,6-trimethyl variant possesses three chiral centers (C2, C4, C6), leading to distinct diastereomers.[1][2][3] This guide focuses on distinguishing these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and conformational analysis, providing researchers with a robust framework for identifying piperidine pharmacophores.[1][2][3]

Synthetic Origins and Stereochemical Context[2][4]

The stereochemical identity of this compound is established during its synthesis, primarily via the reduction of 1,2,6-trimethylpiperidin-4-one .[1][2][3] The precursor ketone typically exists as the thermodynamically stable cis-2,6 isomer (diequatorial methyl groups).[1][2][3]

The reduction of this ketone yields two primary epimers at the C4 position:[3]

- -Isomer (Equatorial Alcohol): The thermodynamic product where the hydroxyl group is equatorial.[1][2][3]

- -Isomer (Axial Alcohol): The kinetic product where the hydroxyl group is axial.[1][2][3]

Synthesis and Isomerization Pathway

The choice of reducing agent dictates the stereochemical outcome.[1][2][3] Thermodynamic control (e.g., dissolving metal reduction) favors the all-equatorial arrangement, while kinetic control (e.g., bulky hydrides) favors the axial alcohol due to steric approach vectors.[1][2][3]

Figure 1: Divergent synthetic pathways determining C4 stereochemistry in this compound.

Spectroscopic Elucidation

Mass Spectrometry (MS) Analysis

The mass spectrum provides the molecular weight (MW 143) and characteristic fragmentation patterns of the piperidine ring.[2][3]

-

Molecular Ion (

): m/z 143 (Odd mass indicates one nitrogen atom).[1][2][3] -

Base Peak: Typically m/z 58 or similar, arising from

-cleavage adjacent to the nitrogen.[1][2][3] -

Dehydration (

): A peak at m/z 125 indicates the loss of water, confirming the alcohol functionality.[1][2][3] This is often more pronounced in the axial isomer due to easier 1,4-elimination geometry.[1][2][3] -

Methyl Loss (

): m/z 128.[1][2][3]

Infrared (IR) Spectroscopy

IR is used primarily to assess the hydrogen bonding environment, which correlates with conformation.[1][2][3]

-

Bohlmann Bands (2700–2800 cm⁻¹): Presence of these bands indicates a trans-diaxial relationship between the nitrogen lone pair and adjacent C-H bonds, confirming the N-methyl group is equatorial in the dominant chair form.[1][2][3]

Conformational Analysis via NMR (The Core Protocol)[3]

NMR is the definitive tool for distinguishing the

Proton ( H) NMR Logic

We focus on the methine proton at C4 (

-

Scenario A:

-Isomer (Equatorial OH-

The

proton is axial .[1][2][3] -

It has two vicinal axial neighbors (

, -

Coupling: Large diaxial coupling (

Hz) and small axial-equatorial coupling ( -

Appearance: A wide triplet of triplets (tt) or a broad multiplet with a width at half-height (

) > 20 Hz.[1][2][3]

-

-

Scenario B:

-Isomer (Axial OH

Carbon-13 ( C) NMR: The Gamma-Gauche Effect

The chemical shift of the C2 and C6 carbons is sensitive to the orientation of the substituent at C4.[2][3]

-

Axial OH (

): Exerts a steric compression ( -

Equatorial OH (

): Minimal steric compression; C2/C6 appear downfield relative to the axial isomer.[1][2][3]

Comparative Data Summary

| Feature | Mechanistic Cause | ||

| H4 Signal Shape | Wide (tt) | Narrow (quintet/bs) | |

| H4 Coupling ( | Karplus Dihedral Angle | ||

| C4 Shift | Downfield | Upfield | Anomeric/Steric effects |

| C2/C6 Shift | Base value | Upfield shift (-4 to -6 ppm) | |

| Thermodynamics | More Stable | Less Stable | 1,3-diaxial interactions |

Visualizing the Stereochemical Logic

The following diagram illustrates the Nuclear Overhauser Effect (NOE) and coupling logic used to assign the structure.

Figure 2: Decision tree for stereochemical assignment using 1H NMR coupling constants.

Experimental Protocols

Protocol A: Stereoselective Reduction (Targeting -Isomer)

Note: This protocol favors the axial alcohol via kinetic control.[1][2][3]

-

Preparation: Dissolve 1,2,6-trimethylpiperidin-4-one (10 mmol) in anhydrous THF (20 mL) under nitrogen atmosphere.

-

Reduction: Cool solution to -78°C. Add Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF, 12 mmol) dropwise over 15 minutes.

-

Quenching: Stir for 1 hour at -78°C, then warm to 0°C. Quench sequentially with water (0.5 mL), 15% NaOH (0.5 mL), and water (1.5 mL) (Fieser workup).

-

Isolation: Filter the granular precipitate. Dry the filtrate over

and concentrate in vacuo. -

Purification: The crude oil contains a mixture (typically 70:30 Axial:Equatorial).[1][2][3] Separate via column chromatography (Silica gel, MeOH/DCM gradient).[1][2][3]

Protocol B: NMR Sample Preparation for Elucidation

-

Solvent Choice: Use

for standard analysis.[1][2][3] Use -

Concentration: Prepare a ~10 mg/mL solution. High concentrations can cause intermolecular H-bonding, shifting the OH proton and broadening signals.[1][2][3]

-

Acquisition: Acquire

NMR with at least 16 scans to resolve the weak "wing" peaks of the H4 multiplet.

References

-

Casy, A. F. (1971).[1][2][3] Proton Magnetic Resonance Spectroscopy in Medicinal and Biological Chemistry. Academic Press.[1][2][3] (Foundational text on piperidine conformation).

-

Eliel, E. L., & Wilen, S. H. (1994).[1][2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2][3] (Authoritative source on conformational analysis and gamma-gauche effects).

-

McMurry, J. (2011).[1][2][3] Organic Chemistry. Brooks/Cole.[1][2][3] (General reference for ketone reduction stereochemistry).

-

Lambert, J. B., et al. (1987).[1][2][3] "Conformational Analysis of Piperidines." Chemical Reviews, 87(1), 185-218.[1][2][3] [1][2][3]

-

Rubiralta, M., Giralt, E., & Diez, A. (1991).[1][2][3] Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[1][2][3]

Sources

An In-Depth Technical Guide to Sterically Hindered Piperidinols: Focus on 2,2,6,6-Tetramethyl and 1,2,2,6,6-Pentamethyl Derivatives

A Note on Nomenclature: This guide addresses the chemical identifiers, synthesis, and applications of key sterically hindered piperidinols. The initial query for "1,2,6-trimethylpiperidin-4-ol" did not resolve to a compound with a dedicated CAS number or extensive documentation in common chemical databases. It is highly probable that this refers to one of two closely related and industrially significant compounds: 2,2,6,6-tetramethylpiperidin-4-ol or its N-methylated derivative, 1,2,2,6,6-pentamethylpiperidin-4-ol . This guide will provide a comprehensive overview of both, clarifying their distinct properties and synthetic relationship.

Part 1: The Foundational Intermediate: 2,2,6,6-Tetramethylpiperidin-4-ol

2,2,6,6-Tetramethylpiperidin-4-ol is a white crystalline solid that serves as a cornerstone intermediate in the synthesis of a wide array of more complex molecules, particularly in the field of polymer additives. Its sterically hindered amine structure is the key to its utility.

Core Identifiers and Chemical Properties

Accurate identification is critical for regulatory compliance, procurement, and research. The primary identifiers and physical properties for 2,2,6,6-tetramethylpiperidin-4-ol are summarized below.

| Identifier Type | Value |

| CAS Number | 2403-88-5[1] |

| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-ol[2] |

| Synonyms | 4-Hydroxy-2,2,6,6-tetramethylpiperidine, TAA-OL, Triacetonalkamine[3] |

| Molecular Formula | C₉H₁₉NO[1] |

| Molecular Weight | 157.25 g/mol [1] |

| InChI Key | VDVUCLWJZJHFAV-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1(CC(CC(N1)(C)C)O)C[3] |

| Appearance | White to slightly beige crystalline powder[3] |

| Melting Point | 129-131 °C[1] |

| Boiling Point | 212-215 °C[3] |

| Solubility | Soluble in water.[4] Slightly soluble in chloroform and methanol. |

Synthesis and Mechanism

The industrial synthesis of 2,2,6,6-tetramethyl-4-piperidinol is a classic example of a multi-component reaction. The primary route involves the condensation of acetone and ammonia.

Experimental Protocol: One-Pot Cascade Catalytic Synthesis

This method exemplifies an efficient, pollution-free synthetic technology.

-

Reactor Charging: Acetone, an organic solvent (e.g., toluene, methanol), and a supported metal chloride catalyst on activated carbon are charged into a high-pressure reactor.[5]

-

Ammoniation: Ammonia gas is slowly introduced into the reactor at a controlled temperature range of 20-80 °C. The reaction is allowed to proceed for 1-5 hours.[5] This step facilitates the initial formation of diacetone alcohol and subsequent reaction with ammonia to build the piperidone ring precursor.

-

Reductive Amination/Hydrogenation: Hydrogen gas is then introduced into the reactor at a higher temperature (20-180 °C) and pressure. This step reduces the intermediate imines and ketones to form the final piperidinol structure. The reaction is typically run for 1-5 hours.[5]

-

Isolation: The reaction mixture is cooled to room temperature, allowing the 2,2,6,6-tetramethyl-4-piperidinol product to crystallize. The white crystals are then isolated by filtration.[5]

The causality behind this one-pot approach lies in its efficiency. By avoiding the isolation of intermediates, the process minimizes waste and reduces operational complexity, making it economically viable for large-scale production.[5]

Core Applications in Research and Industry

The principal utility of this compound is as a precursor for Hindered Amine Light Stabilizers (HALS) . HALS are essential additives in polymers and plastics, where they protect materials from degradation caused by UV radiation and oxidation.[4] The sterically hindered piperidine nitrogen is the active site, participating in a regenerative radical scavenging cycle to terminate degradation pathways.

Beyond HALS, it is a valuable building block in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs), leveraging its robust heterocyclic scaffold.[4]

Part 2: The N-Alkylated Derivative: 1,2,2,6,6-Pentamethylpiperidin-4-ol

This derivative is the direct result of N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol. The addition of the methyl group to the nitrogen atom modifies its chemical properties and reactivity, making it a distinct yet closely related intermediate.

Core Identifiers and Chemical Properties

The identifiers for the N-methylated version are distinct and must be used for accurate sourcing and application.

| Identifier Type | Value |

| CAS Number | 2403-89-6[6][7] |

| IUPAC Name | 1,2,2,6,6-pentamethylpiperidin-4-ol[7] |

| Synonyms | 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine[7] |

| Molecular Formula | C₁₀H₂₁NO[6] |

| Molecular Weight | 171.28 g/mol [6] |

| InChI Key | NWHNXXMYEICZAT-UHFFFAOYSA-N[7] |

| Canonical SMILES | CC1(CC(CC(N1C)(C)C)O)C[7] |

| Appearance | White crystalline solid[6] |

| Melting Point | 72-76 °C[6] |

| Boiling Point | 238 °C[6] |

| Density | 0.967 g/mL[6] |

Synthesis via N-Methylation

The most common and efficient synthesis of 1,2,2,6,6-pentamethylpiperidin-4-ol is through the methylation of its precursor, 2,2,6,6-tetramethylpiperidin-4-ol. The Eschweiler-Clarke reaction is a prime example of this transformation.

Experimental Protocol: Eschweiler-Clarke Methylation

-

Reagent Mixture: 2,2,6,6-Tetramethylpiperidin-4-ol is mixed with formaldehyde (often as a 37% aqueous solution, formalin) and formic acid.

-

Reaction: The mixture is heated under reflux for several hours (e.g., 7 hours). During this process, the formaldehyde and the secondary amine of the piperidinol form an intermediate iminium ion. The formic acid then acts as a hydride donor to reduce the iminium ion, resulting in the methylated tertiary amine.

-

Workup and Isolation: The reaction mixture is cooled and poured into ice. The solution is then made basic with a strong base like potassium hydroxide (KOH). This neutralizes the excess formic acid and ensures the product is in its free base form.

-

Extraction: The product is extracted from the aqueous solution using an organic solvent such as diethyl ether. The organic layers are combined, dried, and the solvent is evaporated to yield the 1,2,2,6,6-pentamethylpiperidin-4-ol product.

This protocol is self-validating as the reaction progress can be monitored by techniques like TLC or GC-MS until the starting material is consumed. The high yield often achieved underscores its efficiency.

Synthesis Workflow Diagram

Caption: N-methylation via Eschweiler-Clarke reaction.

Applications and Significance

Similar to its precursor, 1,2,2,6,6-pentamethylpiperidin-4-ol is a key intermediate for advanced HALS. The presence of the N-methyl group can alter the basicity and nucleophilicity of the nitrogen atom, which can be advantageous in certain polymerization processes or subsequent functionalization reactions. It also finds use as an intermediate in the synthesis of epoxy resin cross-linking agents and various pharmaceuticals.

Part 3: Safety and Handling

Both 2,2,6,6-tetramethylpiperidin-4-ol and its N-methylated derivative are hazardous substances and must be handled with appropriate precautions.

-

Hazards: These compounds are generally classified as harmful if swallowed and can cause severe skin burns and eye damage.[3] They may also cause allergic skin reactions.

-

Handling: Always use personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area or under a chemical fume hood. Avoid creating dust. All sources of ignition should be removed when handling these chemicals.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials.

Researchers must consult the specific Safety Data Sheet (SDS) for the compound before any handling or use.

References

-

1,2,2,6,6-Pentamethyl-4-piperidinol - ChemBK.

-

Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents.

-

2,2,6,6-Tetramethyl-4-piperidinol - Mallak Specialties Pvt Ltd.

-

2,2,6,6-Tetramethyl-4-piperidinol | 2403-88-5 - ChemicalBook.

-

2,2,6,6-Tetramethylpiperidin-1-ol | C9H19NO | CID 549976 - PubChem.

-

1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- - NIST WebBook.

-

2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap.

-

Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents.

-

2,2,6,6-Tetramethyl-4-piperidinol 98 2403-88-5 - Sigma-Aldrich.

-

4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem.

-

Chemical Properties of 4-Piperidinol, 2,2,6,6-tetramethyl-, 1-oxide (CAS 3637-10-3).

-

CID 144434607 | C20H42N2O2 - PubChem.

-

2,2,6,6-Tetramethylpiperidine - Wikipedia.

-

Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents.

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.

-

CAS 4168-79-0: 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime - CymitQuimica.

-

4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,6,6-Tetramethyl-4-piperidinol | 2403-88-5 [chemicalbook.com]

- 4. 2, 2, 6, 6-Tetramethyl 4 Piperidinol, C9H19NO, 2403-88-5, 4 Hydroxy 2, 2, 6, 6 Tetramethyl Piperidine, NSC 16575 [mallakchemicals.com]

- 5. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of 1,2,6-Trimethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability of 1,2,6-trimethylpiperidin-4-ol, a substituted piperidine derivative of significant interest in pharmaceutical development and organic synthesis. Understanding the thermal behavior of this compound is paramount for ensuring safety, maintaining quality, and optimizing processes from laboratory-scale synthesis to large-scale manufacturing and storage. This document will delve into the theoretical underpinnings of its stability, present robust experimental methodologies for its assessment, and discuss potential degradation pathways.

Introduction: The Significance of Thermal Stability in Substituted Piperidines

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and specialty chemicals. Their inherent reactivity and potential for degradation under thermal stress necessitate a thorough understanding of their stability profiles. This compound, with its tertiary amine and secondary alcohol functionalities, presents a unique case for thermal analysis. Thermal decomposition can lead to the formation of hazardous byproducts, loss of active pharmaceutical ingredient (API) potency, and compromised product purity. Therefore, a comprehensive evaluation of its thermal stability is not merely a regulatory requirement but a cornerstone of rational process development and risk management.

While specific thermal stability data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior from closely related structures such as 2,2,6,6-tetramethyl-4-piperidinol (TMP). TMP is reported to be stable under normal temperatures and pressures, providing a baseline for our investigation.[1] However, the presence of a methyl group on the nitrogen atom in this compound can influence its electronic and steric properties, potentially altering its thermal decomposition profile.

Theoretical Considerations: Factors Influencing Thermal Stability

The thermal stability of this compound is governed by the bond dissociation energies of its constituent chemical bonds. The piperidine ring itself is relatively stable; however, the substituents—three methyl groups and a hydroxyl group—introduce potential sites for thermal degradation.

Key factors influencing its stability include:

-

N-Methyl Group: The N-C bond of the N-methyl group can be susceptible to cleavage at elevated temperatures.

-

Hydroxyl Group: Dehydration reactions involving the hydroxyl group are a common thermal degradation pathway for alcohols, potentially leading to the formation of an alkene.

-

Steric Hindrance: The methyl groups at the 2 and 6 positions provide steric hindrance around the nitrogen atom, which can influence its reactivity and the degradation pathways.

-

Presence of Impurities: Catalytic amounts of acidic or basic impurities can significantly lower the decomposition temperature.

Upon heating, piperidine and its derivatives can decompose to release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability of this compound. The following are the core analytical techniques employed for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism (e.g., pyrolysis vs. oxidation).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of 500-600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass lost at each decomposition step.

-

Data Presentation: Hypothetical TGA Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Tonset (°C) | 180 | 170 |

| Temperature of Max. Decomposition Rate (°C) | 210 | 195 |

| Mass Loss at 300°C (%) | 85 | 95 |

| Residue at 500°C (%) | <5 | <1 |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine thermal transitions such as melting, crystallization, and decomposition, providing valuable information on the energetic changes associated with these processes.[4][5]

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) from the endothermic peak.

-

Identify the onset temperature of decomposition from the exothermic or endothermic deviation from the baseline at higher temperatures.

-

Calculate the enthalpy of decomposition (ΔHdecomp).

-

Data Presentation: Hypothetical DSC Data for this compound

| Parameter | Value |

| Melting Point (Tm) (°C) | 72 - 76 |

| Enthalpy of Fusion (ΔHfus) (J/g) | 120 |

| Decomposition Onset (°C) | 185 |

| Enthalpy of Decomposition (ΔHdecomp) (J/g) | -450 (exothermic) |

Visualization of Experimental Workflow and Potential Degradation Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the thermal stability assessment process.

Caption: Workflow for Thermal Stability Assessment.

Potential Thermal Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. The tertiary amine is susceptible to oxidation, which could lead to N-oxide formation or ring-opening products.[6] High heat can also promote other complex degradation reactions.[6]

Caption: Potential Thermal Degradation Pathways.

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is critical for its safe handling and effective use in pharmaceutical and chemical applications. This guide has outlined the key theoretical considerations and provided detailed experimental protocols for a robust assessment using TGA and DSC. The data obtained from these analyses will enable researchers and drug development professionals to establish safe operating limits, predict potential degradation products, and ensure the quality and stability of their materials. It is recommended that these studies be conducted early in the development process to mitigate risks and inform process optimization.

References

-

Mallak Specialties Pvt Ltd. 2,2,6,6-Tetramethyl-4-piperidinol.

-

National Center for Biotechnology Information. Piperidine. PubChem Compound Summary for CID 8082.

-

Fisher Scientific. Piperidine - SAFETY DATA SHEET.

-

Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.

-

Sigma-Aldrich. 2,2,6,6-Tetramethyl-4-piperidinol.

-

National Oceanic and Atmospheric Administration. PIPERIDINE. CAMEO Chemicals.

-

Cheméo. Chemical Properties of 4-Piperidinol, 2,2,6,6-tetramethyl-, 1-oxide (CAS 3637-10-3).

-

New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.

-

ResearchGate. The thermal gravimetric analysis (TGA) and derivative thermal... | Download Scientific Diagram.

-

ChemicalBook. 1,2,2,6,6-Pentamethyl-4-piperidinol - Safety Data Sheet.

-

ACS Publications. Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements.

-

National Center for Biotechnology Information. A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes.

-

ResearchGate. 2,2,6,6-Tetramethylpiperidin-4-ol | Request PDF.

-

Carl ROTH. Safety Data Sheet: Piperidine.

-

National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

-

Chromatography Forum. piperidine analysis in API by GC-HS.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET: 2,2,6,6-Tetramethyl-4-piperidinol.

-

PENTA. Piperidine - SAFETY DATA SHEET.

-

TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications.

-

National Center for Biotechnology Information. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development.

-

Carl ROTH. Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.

-

Defense Technical Information Center. Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon.

-

MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

-

Wikipedia. Differential scanning calorimetry.

Sources

- 1. 2, 2, 6, 6-Tetramethyl 4 Piperidinol, C9H19NO, 2403-88-5, 4 Hydroxy 2, 2, 6, 6 Tetramethyl Piperidine, NSC 16575 [mallakchemicals.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. benchchem.com [benchchem.com]

Stereochemistry of Substituted Piperidinols: A Technical Guide

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Scope: Conformational analysis, stereoselective synthesis, and analytical determination of 3- and 4-piperidinols.

Part 1: Strategic Importance in Drug Discovery

Substituted piperidinols are privileged scaffolds in medicinal chemistry, serving as the pharmacophore core for diverse therapeutic agents, including NMDA antagonists (e.g., Ifenprodil), SSRIs (e.g., Paroxetine intermediates), and antihistamines.

The stereochemical arrangement of substituents on the piperidine ring is not merely a structural detail but a determinant of biological efficacy. The "magic methyl" effect—where a single methyl group's orientation alters potency by orders of magnitude—is frequently observed in this class. For instance, the cis-3,4-disubstituted motif often provides superior receptor subtype selectivity compared to its trans counterpart due to specific hydrophobic collapse within the binding pocket.

This guide details the control of this stereochemistry through thermodynamic vs. kinetic synthetic methods and the rigorous determination of the resulting configurations.

Part 2: Conformational Analysis & Dynamics[1]

Unlike cyclohexane, the piperidine ring introduces a nitrogen heteroatom that alters conformational preferences through A-values (steric bulk) and stereoelectronic effects (lone pair orientation).

The Hydrogen Bond Lock

In 3-piperidinols, the most critical stereochemical driver is the Intramolecular Hydrogen Bond (IMHB) .

-

Interaction: The hydroxyl proton (H-donor) interacts with the piperidine nitrogen lone pair (H-acceptor).

-

Consequence: This interaction stabilizes the axial orientation of the hydroxyl group, often overriding standard steric penalties. In non-polar solvents, the axial-OH conformer can be favored by 1.5–3.0 kcal/mol over the equatorial form.

Steric vs. Electronic Control

-

N-Substituents: An N-benzyl or N-Boc group introduces significant A(1,3) strain, often flattening the ring or forcing substituents into equatorial positions to minimize diaxial interactions.

-

3,4-Substitution: In 3-methyl-4-piperidinol systems, the methyl group typically anchors the conformation in the equatorial position (A-value ~1.7 kcal/mol). The 4-hydroxyl group then adopts either an equatorial (trans) or axial (cis) orientation based on the synthetic method used.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between chair forms, highlighting the stabilizing IMHB in 3-piperidinols.

Caption: Conformational equilibrium of 3-piperidinol. The axial-OH conformer is stabilized by intramolecular hydrogen bonding (IMHB), particularly in non-polar media.

Part 3: Synthetic Strategies for Stereocontrol

Controlling the relative stereochemistry (cis vs. trans) of 3,4-substituted piperidines relies on choosing the correct reducing agent to exploit either Steric Approach Control (Kinetic) or Product Development Control (Thermodynamic).

Protocol: Stereocontrolled Reduction of N-Benzyl-3-methylpiperidin-4-one

This protocol describes the divergent synthesis of cis- and trans-3-methyl-4-piperidinols.

A. Synthesis of the cis-Isomer (Kinetic Control)

Reagent: L-Selectride (Lithium tri-sec-butylborohydride) Principle: The bulky hydride reagent attacks the carbonyl carbon from the less hindered equatorial trajectory, forcing the resulting hydroxyl group into the axial position.

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Dissolution: Dissolve N-benzyl-3-methylpiperidin-4-one (1.0 equiv, 5 mmol) in anhydrous THF (25 mL). Cool to -78 °C .

-

Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) over 15 minutes. Critical: Maintain temperature below -70 °C to ensure kinetic selectivity.

-

Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (the cis isomer typically has a lower Rf due to exposed polar groups/IMHB).

-

Quench: Carefully add MeOH (5 mL) followed by NaOH (10%, 10 mL) and H₂O₂ (30%, 5 mL) to oxidize the borane byproducts.

-

Workup: Warm to RT, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

-

Result: >95:5 cis:trans ratio. The product is cis-N-benzyl-3-methylpiperidin-4-ol (OH axial, Me equatorial).

B. Synthesis of the trans-Isomer (Thermodynamic Control)

Reagent: Sodium Borohydride (NaBH₄) in Methanol Principle: Small hydride reagents allow the reaction to proceed via a transition state that resembles the most stable product (equatorial alcohol).

-

Setup: Dissolve N-benzyl-3-methylpiperidin-4-one (1.0 equiv) in MeOH at 0 °C .

-

Addition: Add NaBH₄ (1.5 equiv) portion-wise.

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

-

Result: Typically yields a 70:30 to 80:20 mixture favoring the trans-isomer (OH equatorial, Me equatorial).

-

Note: Pure trans isomer often requires chromatographic separation or equilibration (e.g., Al(OiPr)₃/isopropanol, Meerwein-Ponndorf-Verley conditions).

-

Synthesis Workflow Diagram

Caption: Divergent synthesis of piperidinol stereoisomers using hydride reducing agents.

Part 4: Analytical Determination (NMR)

Stereochemical assignment should never rely solely on "expected" reaction outcomes. ¹H NMR coupling constants (

The Karplus Relationship in Piperidines

The magnitude of the vicinal coupling constant (

| Relationship | Dihedral Angle ( | Coupling Constant ( | Structural Implication |

| Axial-Axial (aa) | ~180° | 10 – 13 Hz | Trans-diaxial protons. Indicates both substituents are equatorial.[1] |

| Axial-Equatorial (ae) | ~60° | 2 – 5 Hz | Cis relationship (if one is H, one is substituent). |

| Equatorial-Equatorial (ee) | ~60° | 2 – 5 Hz | Trans (if ring is twisted). |

Validation Checklist

-

Identify H4 Signal: Locate the proton germinal to the hydroxyl group (H4).

-

Measure Width/Coupling:

-

If H4 appears as a wide triplet of doublets (td) with at least one large coupling (

Hz), H4 is axial . This implies the OH group is equatorial (trans-isomer). -

If H4 appears as a narrow multiplet (q or dt) with only small couplings (

Hz), H4 is equatorial . This implies the OH group is axial (cis-isomer).

-

-

NOE/ROESY: Irradiate the H4 signal.

-

Cis-isomer (H4 equatorial): Strong NOE to the 3-methyl group (if 3-Me is equatorial).

-

Trans-isomer (H4 axial): Strong NOE to H2-axial and H6-axial (1,3-diaxial interaction).

-

Part 5: References

-

Stereoselective Synthesis of Substituted Piperidines Vertex AI Search Result 1.1, 1.5

-

Conformational Analysis and Hydrogen Bonding Vertex AI Search Result 1.6

-

Title: Hydrogen Bonding and Conformational Analysis of 3-Piperidinol Derivatives.

-

Source: Journal of Organic Chemistry (ACS).

-

URL:[Link]

-

-

NMR Determination of Piperidine Stereochemistry Vertex AI Search Result 1.13

-

Title: Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy.

-

Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

-

Synthesis of cis-3-methyl-4-aminopiperidine (Analogous Protocol) Vertex AI Search Result 1.11

-

Stereochemistry in Drug Design Vertex AI Search Result 1.12

Sources

Methodological & Application

Strategic Utilization of 1,2,6-Trimethylpiperidin-4-ol in Organic Synthesis

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

1,2,6-Trimethylpiperidin-4-ol (CAS: 90226-91-8) is a specialized heterocyclic building block, distinct from its ubiquitous analog 2,2,6,6-tetramethylpiperidin-4-ol (TEMPO precursor). While the latter is dominant in polymer stabilization (HALS), the 1,2,6-trimethyl variant is a critical pharmacophore in the synthesis of tricyclic antihistamines and antiserotonergic agents , particularly those containing the benzo[5,6]cyclohepta[1,2-b]pyridine scaffold (e.g., precursors to Azatadine, Loratadine analogs, and Rupatadine).

This guide details the synthesis of this intermediate from Dehydroacetic Acid (DHA) and its subsequent application in constructing complex tricyclic pharmaceutical cores.

Chemical Identity & Stereochemistry

Unlike the symmetric 2,2,6,6-tetramethyl analogs, this compound possesses stereocenters at positions 2, 4, and 6, leading to geometric isomerism that impacts reactivity and biological activity.

| Feature | Specification |

| CAS Number | 90226-91-8 (Generic) / 41248-68-4 (Ketone Precursor) |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Key Isomers | |

| Solubility | Soluble in ethanol, chloroform, acidic water; sparingly soluble in neutral water. |

Synthesis Protocol: The Dehydroacetic Acid (DHA) Route

The most robust industrial route to this compound utilizes Dehydroacetic Acid (DHA) as a starting material, leveraging its pyrone structure to access the piperidine ring via a pyridone intermediate.

Phase A: Conversion to 1,2,6-Trimethylpyridin-4(1H)-one

Mechanism: Nucleophilic attack of methylamine on the pyrone ring of DHA, followed by ring opening, decarboxylation, and recyclization.

Reagents:

Step-by-Step Protocol:

-

Condensation: Charge a reactor with DHA (1.0 eq) and excess Methylamine (3.0 eq).

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. The reaction initially forms a Schiff base/enamine intermediate which undergoes rearrangement.[3]

-

Workup: Evaporate excess methylamine. The residue typically solidifies. Recrystallize from ethanol/acetone to yield 1,2,6-trimethylpyridin-4(1H)-one .

-

Checkpoint: Verify formation by NMR (Loss of lactone character, appearance of aromatic pyridone signals).

-

Phase B: Catalytic Hydrogenation to Piperidinol

Mechanism: Reduction of the aromatic pyridone ring to the saturated piperidine.

Reagents:

-

1,2,6-Trimethylpyridin-4(1H)-one

-

Catalyst: Raney Nickel (active) or Ru/C (5%)

-

Solvent: Ethanol or Methanol

-

Hydrogen Gas (H₂)

Step-by-Step Protocol:

-

Loading: Dissolve the pyridone (0.5 mol) in Ethanol (300 mL) in a high-pressure autoclave.

-

Catalyst Addition: Add Raney Nickel (10 wt% loading) under inert atmosphere (Argon/Nitrogen purge). Caution: Raney Ni is pyrophoric.

-

Hydrogenation: Pressurize with H₂ to 50–100 bar (725–1450 psi). Heat to 120–140°C.

-

Reaction Time: Stir vigorously for 8–12 hours until H₂ uptake ceases.

-

Purification:

-

Cool and vent H₂.

-

Filter catalyst through Celite.

-

Concentrate filtrate to obtain crude This compound as a viscous oil or low-melting solid.

-

Note: This process predominantly yields the cis-2,6 isomer (gamma-isomer) due to catalytic surface constraints.

-

Application Protocol: Synthesis of Tricyclic Antihistamines

The primary utility of this compound is as a nucleophilic coupling partner for tricyclic ketones (e.g., suberones).

Workflow Overview

-

Activation: Convert the alcohol (OH) to a leaving group (Cl) or prepare a Grignard reagent.

-

Coupling: React with the tricyclic ketone (Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one).

-

Dehydration: Generate the double bond to form the final alkylidene-piperidine moiety.

Detailed Protocol: Chlorination & Coupling

Target: Coupling with 8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-one (Intermediate for Desloratadine/Rupatadine analogs).

Step 1: Chlorination (Activation)

-

Dissolution: Dissolve this compound (1.0 eq) in dry Benzene or Toluene.

-

Chlorination: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (1.5 eq).

-

Heating: Warm to 70°C for 30–60 minutes. The solution darkens.

-

Isolation: Evaporate solvent and excess SOCl₂ to obtain 4-chloro-1,2,6-trimethylpiperidine hydrochloride . Use immediately.

Step 2: Grignard Formation & Addition

Note: Direct Grignard formation from the 4-chloro piperidine is difficult. An alternative lithiation or magnesium-halogen exchange is often preferred, or the use of the piperidyl-magnesium chloride generated in situ.

-

Grignard Prep: React the 4-chloro-1,2,6-trimethylpiperidine free base with Magnesium turnings in dry THF (initiated with iodine/dibromoethane). Reflux to form the Grignard reagent.[3]

-

Coupling: Cool the Grignard solution to 0°C. Add the Tricyclic Ketone (dissolved in THF) slowly.

-

Quench: Stir at room temperature for 2 hours, then quench with saturated NH₄Cl.

-

Dehydration (Optional but common): The resulting tertiary alcohol is often dehydrated using acid (HCl/Acetic Acid) or POCl₃/Pyridine to form the exocyclic double bond characteristic of this drug class.

Visualizing the Pathway

The following diagram illustrates the transformation from Dehydroacetic Acid to the Tricyclic Antihistamine scaffold via the this compound intermediate.

Caption: Synthesis pathway from Dehydroacetic Acid to Tricyclic Antihistamine scaffolds using this compound.

Safety & Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and releases HCl/SO₂ gas. Use only in a well-ventilated fume hood with a scrubber.

-

Raney Nickel: Pyrophoric when dry. Always keep wet with solvent (water or ethanol). Handle under inert atmosphere.

-

High Pressure Hydrogenation: Ensure autoclave integrity. H₂ is explosive; eliminate ignition sources.

-

This compound: Irritant. May cause skin and eye irritation. Use standard PPE (gloves, goggles).

References

-

Aggarwal, R., & Ran, C. (2017). Dehydroacetic Acid and its Derivatives as Starting Synthons for Synthesis of Heterocyclic Compounds. Heterocycles, 94(7), 1208.[1] Link

-

Villani, F. J., et al. (1955). Derivatives of 1,2,6-Trimethyl-4-piperidinol. Arhiv za Kemiju (Croatica Chemica Acta), 27, 189-192.[3] (Foundational synthesis reference).

-

Piwinski, J. J., et al. (1990). Benzo[5,6]cyclohepta[1,2-b]pyridines. European Patent EP0396083A1. Link

-

Sher, R., et al. (1993). Process for the preparation of pharmacologically valuable benzo[5,6]cyclohepta[1,2-b]pyridine derivatives. Finnish Patent FI96768B.[3] Link

-

Unilong Industry. (2024). 2,2,6,6-Tetramethyl-4-piperidinol Data Sheet (For comparison of structural analogs). Link

Sources

1,2,6-Trimethylpiperidin-4-ol as a precursor for hindered amine light stabilizers (HALS)

Application Note: 1,2,2,6,6-Pentamethylpiperidin-4-ol as a Precursor for Hindered Amine Light Stabilizers (HALS)

Part 1: Executive Summary & Technical Clarification

Objective: This guide details the utilization of 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP) as a critical precursor in the synthesis of high-performance Hindered Amine Light Stabilizers (HALS).[1][2][3][4][5] It provides validated protocols for derivatization, mechanism of action, and performance evaluation.[1][2][3]

CRITICAL TECHNICAL CLARIFICATION: 1,2,6-Trimethyl vs. 1,2,2,6,6-Pentamethyl

Before proceeding, it is vital to address the structural distinction between the requested topic and functional HALS chemistry to ensure scientific integrity.

-

The Topic (1,2,6-Trimethylpiperidin-4-ol): This molecule (CAS 90226-91-8) contains alpha-hydrogens at the C2 and C6 positions.[2][3][4] In the context of HALS, amines with alpha-hydrogens form unstable nitroxyl radicals that rapidly disproportionate into nitrones and hydroxylamines, terminating the stabilization cycle.[1][2][3] Consequently, this specific isomer is not a functional HALS precursor.[1][2][3]

-

The Industry Standard (1,2,2,6,6-Pentamethylpiperidin-4-ol): This molecule (CAS 2403-89-6) possesses gem-dimethyl groups at C2 and C6.[2][3][4] This steric blockade prevents alpha-hydrogen abstraction, ensuring the stability of the nitroxyl radical required for the regenerative Denisov Cycle.[1][2][3]

Decision: This guide focuses on 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP) , assuming the user intended the functional N-methylated HALS precursor.

Part 2: Scientific Foundation & Mechanism[2][3][4]

Why PMP? The N-Methyl Advantage

While 2,2,6,6-tetramethylpiperidin-4-ol (TMP) is the baseline precursor, its secondary amine (-NH-) group is basic (

1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP) replaces the secondary amine with a tertiary amine (-NCH

-

Reduces Basicity: Prevents acid-base interactions that deactivate the stabilizer.[3][4]

-

Enhances Solubility: The methyl group increases lipophilicity, improving compatibility with hydrophobic solvent-borne coatings.[1][3]

-

Prevents "Pink/Red" Discoloration: Secondary HALS can form colored complexes with metallic ions; N-methyl HALS are less prone to this defect.[3][4]

The Denisov Cycle (Mechanism of Action)

The efficacy of HALS derived from PMP relies on the regenerative scavenging of alkyl radicals formed during polymer degradation.[1]

Figure 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.[1] The steric hindrance of the 1,2,2,6,6-pentamethyl group is crucial for the stability of the Nitroxyl intermediate.[1][2][3][4]

Part 3: Experimental Protocols

Protocol A: Quality Control of Precursor (PMP)

Purpose: To ensure the starting material meets the purity requirements for high-yield esterification.[3][4]

Materials:

Procedure:

-

Appearance Check: Verify the material is a white to off-white crystalline solid.[3][4] Yellowing indicates oxidation.[1]

-

Melting Point: Measure MP. Target range: 72–76°C .[1][3] Deviations >2°C suggest impurities (likely the non-methylated TMP).[1][3]

-

GC Purity: Dissolve 10 mg in methanol. Inject into GC-MS (Column: HP-5ms).[3][4]

-

Moisture Content: Karl Fischer titration must yield <0.5% water (water interferes with transesterification).[1]

Protocol B: Synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) Sebacate

Purpose: To synthesize a liquid HALS (analogous to Tinuvin 765/292) suitable for coatings.[1][2][3][4]

Reaction Overview:

Equipment:

Step-by-Step Methodology:

-

Charging: Into the RBF, charge:

-

Catalyst Addition: Add Dibutyltin Oxide (DBTO) (0.2 wt%, ~0.1 g) or Titanium(IV) isopropoxide (0.5 wt%).[1]

-

Reaction (Transesterification):

-

Vacuum Stripping:

-

Once methanol evolution ceases, increase temperature to 160°C .

-

Apply vacuum (gradually to 20 mbar) to remove residual methanol and traces of unreacted PMP.[1]

-

-

Workup:

-

Yield Calculation: Theoretical yield ~50.8 g. Target >90% (>45 g).

Protocol C: Performance Evaluation (Accelerated Weathering)

Purpose: To validate the efficacy of the synthesized HALS in a coating matrix.[1][2]

Matrix: Acrylic/Melamine clearcoat.[1][3] Control: Unstabilized clearcoat.[1][3] Test Sample: Clearcoat + 1.0% (w/w) Synthesized HALS.

Workflow:

-

Panel Preparation: Spray clearcoat onto white basecoat panels.[1][3] Cure at 140°C for 30 mins.

-

Exposure: Place panels in a QUV-A Weatherometer (ASTM G154).

-

Cycle: 8h UV at 60°C (UVA-340 lamps) / 4h Condensation at 50°C.

-

-

Monitoring: Measure 20° Gloss and DOI (Distinctness of Image) every 500 hours.

-

Failure Criteria: 50% loss of initial gloss.

Part 4: Data Presentation & Visualization

Workflow Diagram: From Precursor to Product

Figure 2: Synthetic workflow for converting PMP into a functional liquid HALS additive.[2][3][4]

Comparative Properties Table

| Property | This compound | 2,2,6,6-Tetramethylpiperidin-4-ol (TMP) | 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP) |

| CAS Number | 90226-91-8 | 2403-88-5 | 2403-89-6 |

| Structure | Alpha-hydrogens present | Sterically hindered (Sec.[2][3][4] Amine) | Sterically hindered (Tert.[1] Amine) |

| Nitroxyl Stability | Unstable (No HALS activity) | Stable | Stable |

| pK_a (Basicity) | ~10.5 (High) | 9.6 (Moderate) | ~8.5 (Low) |

| Acid Interaction | High | Moderate | Low (Best for Acid Systems) |

| Primary Use | Pharm.[1][3] Intermediate | Standard HALS Precursor | High-Performance HALS Precursor |

References

-

Gijsman, P. (2008).[1][2][3] Photostabilisation of Polymer Materials. In: Polymer Degradation and Stability.[1][3][5][6]

-

BASF Corporation. (2020).[1] Tinuvin® 292 Technical Data Sheet.

-

BenchChem. (2024).[1] 1,2,2,6,6-Pentamethylpiperidin-4-ol Product Information.

-

Sigma-Aldrich. (2024).[3][4] 2,2,6,6-Tetramethyl-4-piperidinol CAS 2403-88-5.[2][3][4][7] [1][4]

-

National Institute of Standards and Technology (NIST). (2023).[1] 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- (TEMPOL).[1][2][3][4]

Sources

- 1. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. 2, 2, 6, 6-Tetramethyl 4 Piperidinol, C9H19NO, 2403-88-5, 4 Hydroxy 2, 2, 6, 6 Tetramethyl Piperidine, NSC 16575 [mallakchemicals.com]

- 4. 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- [webbook.nist.gov]

- 5. leapchem.com [leapchem.com]

- 6. US5496875A - Derivatives of 2,2,6,6-tetramethyl-4-piperidinol for use as light stabilizers, heat stabilizers and oxidation stabilizers for organic materials - Google Patents [patents.google.com]

- 7. 2,2,6,6-Tetramethyl-4-piperidinol | 2403-88-5 [chemicalbook.com]

Application Note: Protocol for N-Alkylation (Quaternization) of 1,2,6-Trimethylpiperidin-4-ol

[1]

Introduction & Mechanistic Insight

The N-alkylation of this compound involves the nucleophilic attack of the lone pair on the tertiary nitrogen atom upon an electrophilic alkyl halide.[1] Unlike simple piperidines, this substrate presents unique stereochemical challenges due to the 2,6-dimethyl substitution pattern.[1]

Stereochemical Considerations

The 1,2,6-trimethyl system typically exists in a chair conformation.[1] The reactivity of the nitrogen lone pair is heavily influenced by the conformational orientation (axial vs. equatorial) of the N-methyl group.

-

Steric Hindrance: The 2,6-methyl groups create a "picket fence" effect, retarding the approach of bulky electrophiles.[1]

-

Solvent Effects: The transition state involves charge separation. Polar aprotic solvents (Acetonitrile, DMF) stabilize the transition state, accelerating the reaction, while non-polar solvents (Acetone, Et2O) are preferred for product isolation (precipitation).

Experimental Protocol: Quaternization

Materials & Reagents

| Component | Specification | Role |

| Substrate | This compound (>98%) | Nucleophile |

| Alkylating Agent | Alkyl Halide (e.g., Benzyl bromide, MeI) | Electrophile |

| Solvent A | Acetonitrile (Anhydrous) | Reaction Medium (High Dielectric) |

| Solvent B | Acetone or Diethyl Ether | Crystallization Medium |

| Base (Optional) | K₂CO₃ (Anhydrous, granular) | Acid Scavenger (if elimination competes) |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Dissolution: Charge the RBF with This compound (1.0 equiv, e.g., 10 mmol). Add Anhydrous Acetonitrile (5–10 volumes relative to mass).

-

Rationale: Acetonitrile (

) is chosen for its high dielectric constant (

-

-

Addition: Cool the solution to 0°C (ice bath). Add the Alkyl Halide (1.1 to 1.2 equiv) dropwise via syringe pump over 20 minutes.

-

Control: Slow addition prevents localized exotherms which can lead to O-alkylation side products (though rare with alkyl halides) or elimination reactions.[1]

-

Phase 2: Reaction & Monitoring[1]

-

Temperature Ramp: Remove the ice bath.

-

For Reactive Halides (MeI, Benzyl Bromide): Stir at Room Temperature (RT) for 4–12 hours.

-

For Unreactive Halides (Long chain alkyl chlorides): Heat to reflux (80°C) for 12–24 hours.

-

-

Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting material (tertiary amine) will be less polar; the product (quaternary salt) will remain at the baseline or streak.

-

Tip: Use Dragendorff’s reagent for visualization of the quaternary ammonium species.

-

Phase 3: Workup & Isolation

-

Precipitation:

-

Scenario A (Product precipitates): If a solid forms during reaction, filter the precipitate under vacuum. Wash with cold Acetone/Ether.[1]

-

Scenario B (Solution remains clear): Concentrate the reaction mixture to ~20% volume on a rotary evaporator. Add Cold Acetone or Diethyl Ether (10 volumes) dropwise with vigorous stirring to induce crystallization.

-

-

Purification: Recrystallize the crude salt from hot Ethanol/Ethyl Acetate if necessary.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove trace solvent.

Alternative Workflow: Precursor Synthesis

Use this protocol if your starting material is actually the secondary amine (2,6-dimethylpiperidin-4-ol) and you wish to synthesize this compound.[1]

Method: Reductive Amination (Eschweiler-Clarke or Borohydride Reduction).[1]

-

Mix: 2,6-Dimethylpiperidin-4-ol (1 equiv) + Formaldehyde (37% aq, 5 equiv) in Methanol.

-

Reduce: Add Sodium Cyanoborohydride (

) (2 equiv) portion-wise at 0°C. Adjust pH to ~6 with Acetic Acid. -

Workup: Quench with

, extract with DCM, dry over

Visualization of Reaction Pathways[3][4]

The following diagram illustrates the logical flow from the secondary amine precursor to the final quaternary salt, highlighting the divergence points.

Figure 1: Synthetic pathway illustrating the progression from secondary amine precursor to the target quaternary ammonium salt, including potential divergence toward O-alkylation.[2][3][4][5]

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| No Precipitation | Product is soluble in MeCN | Switch solvent to Acetone or add Et₂O as an antisolvent.[1] |

| O-Alkylation Detected | Competition from 4-OH group | Ensure no strong base (like NaH) is used. The neutral amine is sufficient for N-alkylation.[1] |

| Low Conversion | Steric hindrance at N-position | Switch to a higher boiling solvent (DMF or Toluene) and increase temperature to 100°C. |

| Hygroscopic Product | Nature of Quat Salt | Handle product in a glovebox or store in a desiccator; switch counter-ion (e.g., use |

References

-

Menshutkin Reaction Kinetics: Abboud, J. L. M., et al.[1] "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry, 1999.[1] Link

-

Piperidine Quaternization Context: Werner, L., et al.[1] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review Letters, 2021.[1][6] Link

-

Stereochemical Studies: McKenna, J., et al.[1] "Stereochemistry of the quaternization of tertiary amines." Journal of the Chemical Society, 1965. Link

-

Precursor Synthesis (Reductive Amination): BenchChem Application Note. "Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline."[1][5] Link

-

General Reactivity of 2,2,6,6-Systems (Analogous Sterics): ResearchGate Discussion. "Procedure for N-alkylation of Piperidine."[1][5] Link

Sources

- 1. 2, 2, 6, 6-Tetramethyl 4 Piperidinol, C9H19NO, 2403-88-5, 4 Hydroxy 2, 2, 6, 6 Tetramethyl Piperidine, NSC 16575 [mallakchemicals.com]

- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrevlett.com [chemrevlett.com]

Application Notes & Protocols: Leveraging 1,2,6-Trimethylpiperidin-4-ol in Multicomponent Reactions for Accelerated Drug Discovery

Introduction: The Convergence of Privileged Scaffolds and Reaction Efficiency

In the landscape of modern drug discovery and synthetic chemistry, the principles of efficiency and molecular complexity are paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, represent a cornerstone of efficient synthesis.[1][2][3] This approach drastically reduces synthesis time, minimizes waste, and allows for the rapid generation of diverse compound libraries from simple building blocks.[3][4]

Simultaneously, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in biologically active compounds. The piperidine ring is one such scaffold, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[5]